Methyl phenyl sulfoxide
Overview
Description
Synthesis Analysis
The synthesis of methyl phenyl sulfoxide involves several methods, including oxidative polymerization. For instance, it has been synthesized through self-polycondensation in acidic conditions, leading to the formation of a phenylene sulfonium polymer. This process is facilitated by the formation of a charge-transfer complex, which aids in the electrophilic substitution reaction (Miyatake et al., 2001).
Molecular Structure Analysis
The molecular structure of methyl phenyl sulfoxide has been extensively studied, revealing its conformational distribution in different phases of matter. Multitechnique investigations, including theoretical calculations and spectroscopy, have provided insights into its conformational features, demonstrating the influence of intra- and intermolecular interactions (Celebre et al., 2008).
Chemical Reactions and Properties
Methyl phenyl sulfoxide undergoes various chemical reactions, such as electrophile-induced cyclization and reactions with aromatic aldehydes. These reactions have been explored to synthesize different compounds, showcasing the versatility of methyl phenyl sulfoxide as a reagent (Christov & Ivanov, 2002; Ogura et al., 1979).
Physical Properties Analysis
The physical properties of methyl phenyl sulfoxide, such as its crystalline structure, have been determined through X-ray analysis. This analysis revealed detailed geometric parameters and provided a deep understanding of its crystalline form (Miyatake et al., 2001).
Chemical Properties Analysis
Investigations into the chemical properties of methyl phenyl sulfoxide include studies on its oxidation and its role in various chemical reactions. For example, its quantitative oxidation to sulfoxide and sulfone in the presence of isobutyraldehyde and transition metal substituted heteropolytungstates showcases its reactivity and potential for synthesis applications (Khavrutskii et al., 1999).
Scientific Research Applications
Conformational Features : It has been studied for its conformational distribution in different phases (gas and solution), which is crucial for understanding its physicochemical properties, including chemoselectivity (Celebre et al., 2008).
Polymer Synthesis : Methyl phenyl sulfoxide undergoes self-polycondensation in triflic acid, leading to the synthesis of a phenylene sulfonium polymer. This process demonstrates its role in polymer chemistry (Miyatake et al., 2001).
Biocatalysis : Used in biocatalysis for the resolution of racemic sulfoxides. It serves as a substrate for enzymatic reactions, offering a method to produce enantiopure sulfoxides, important in asymmetric synthesis (Li et al., 2011).
DNA Cleavage : Aryl sulfoxides, including methyl phenyl sulfoxide, have been identified as compounds capable of inducing DNA cleavage under UV light, highlighting their potential in bioorganic chemistry (Mayo et al., 2007).
Sulfoxidation Processes : It's used in studies focusing on the selective synthesis of sulfoxides from sulfides using ultrasound, indicating its role in chemical synthesis and industrial applications (Mahamuni et al., 2007).
Catalytic Oxidation : The oxidation of methyl phenyl sulfide to sulfoxide and sulfone by dioxygen in the presence of various catalysts demonstrates its application in catalysis (Khavrutskii et al., 1999).
Synthetic Applications : It's used in synthetic chemistry, for example, as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions (Volonterio et al., 2002).
Metabolism Studies : Its metabolism in organisms, like white rats, has been studied, offering insights into biochemical processes and toxicology (Brady & Arthur, 1961).
Environmental Decontamination : Its role in environmental science, particularly in decontamination processes, has been explored (Wang et al., 2018).
Organic Synthesis : It serves as a reagent in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis (Ogura et al., 1979).
Safety And Hazards
Future Directions
Methyl phenyl sulfoxide is an important pharmaceutical intermediate . It has been used in the synthesis of various compounds and in studies on solvent-water partitioning . Its future directions could involve further exploration of its uses in the synthesis of other compounds and in different chemical reactions.
properties
IUPAC Name |
methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGICXCHWMCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870860 | |
Record name | (+/-)-(Methylsulfinyl)benzene | |
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Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |
Record name | Methyl phenyl sulfoxide | |
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URL | https://haz-map.com/Agents/21141 | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl phenyl sulfoxide | |
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URL | https://haz-map.com/Agents/21141 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl phenyl sulfoxide | |
CAS RN |
1193-82-4 | |
Record name | Methyl phenyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methylsulfinyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014 | |
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Record name | (+/-)-(Methylsulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulphinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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